Methyl n-amino-n-2-hydroxyethylcarbamate

Description

IUPAC Nomenclature and Structural Representation

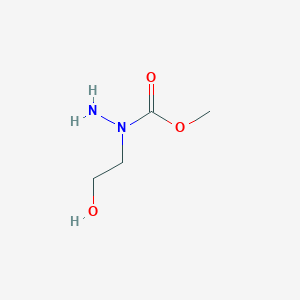

The systematic IUPAC name for this compound is methyl [amino(2-hydroxyethyl)carbamoyl]oxy , reflecting its carbamate ester structure with methyl, amino, and 2-hydroxyethyl substituents. The nitrogen atom is bonded to both an amino group ($$ \text{NH}2 $$) and a 2-hydroxyethyl moiety ($$ \text{HOCH}2\text{CH}_2 $$-), while the ester group is derived from methanol.

Structural formula :

$$

\text{CH}3\text{O}–\text{C}(= \text{O})–\text{N}(\text{NH}2)(\text{CH}2\text{CH}2\text{OH})

$$

The 2D structure (Figure 1) highlights the carbamate backbone ($$ \text{O}–\text{C}(= \text{O})–\text{N} $$), with substituents positioned on the nitrogen atom.

Systematic and Common Synonyms

This compound is interchangeably referred to as:

Notably, structurally related compounds, such as methyl N-(2-aminoethyl)carbamate (CAS 29170-18-1) and methyl N-(2-hydroxyethyl)-N-methylcarbamate (CAS 56475-94-6), differ in substituent groups, underscoring the specificity of this molecule’s nomenclature.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Density | Not available |

| Boiling point | Not available |

| Melting point | Not available |

Isomeric and Tautomeric Forms

The compound lacks stereoisomers due to the absence of chiral centers. The nitrogen atom in the carbamate group exhibits a trigonal planar geometry, bonded to three distinct groups ($$ \text{NH}2 $$, $$ \text{CH}2\text{CH}_2\text{OH} $$, and the carbonyl carbon). Tautomerism is not observed, as no enolizable protons or conjugate systems exist.

Properties

Molecular Formula |

C4H10N2O3 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

methyl N-amino-N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C4H10N2O3/c1-9-4(8)6(5)2-3-7/h7H,2-3,5H2,1H3 |

InChI Key |

KPDMSVSTIVFLOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N(CCO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl n-amino-n-2-hydroxyethylcarbamate with structurally related compounds from the evidence:

Key Observations :

- Carbamates vs.

- Amino vs. Cyano Substitutions: The amino group in the target compound contrasts with the cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide, which increases electrophilicity and reactivity .

Physicochemical Properties

- Solubility : The hydroxyethyl group likely enhances water solubility compared to diterpene esters (e.g., sandaracopimaric acid methyl ester), which are hydrophobic .

- Stability: Carbamates generally hydrolyze slower than esters under acidic/basic conditions, but the amino group may introduce susceptibility to oxidation .

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction of 4-methyl-1,3-dioxolan-2-one (a methyl-substituted cyclic carbonate) with 2-aminoethanol (ethanolamine) is a well-documented route for synthesizing β-hydroxyethyl carbamates. The nucleophilic amine attacks the electrophilic carbonyl carbon of the cyclic carbonate, leading to ring opening and formation of a carbamate linkage (Figure 1).

The reaction proceeds at ambient or slightly elevated temperatures (20–45°C) without requiring catalysts, as the strain in the five-membered cyclic carbonate drives reactivity.

Experimental Protocol and Characterization

In a representative procedure:

-

Reactants : 4-methyl-1,3-dioxolan-2-one (1.0 equiv) and 2-aminoethanol (1.1 equiv) are mixed in anhydrous tetrahydrofuran (THF).

-

Conditions : Stirred at 25°C for 6–8 hours under nitrogen.

-

Workup : The solvent is evaporated, and the residue is purified via vacuum distillation (110–120°C at 0.1 mmHg).

Key Analytical Data :

Yield and Purity

Typical yields range from 65% to 75%, with purity >95% after distillation. Isomeric byproducts (e.g., regioisomers from alternative ring-opening pathways) are minimized by controlling stoichiometry and temperature.

Dimethyl Carbonate (DMC) Aminolysis

Catalytic Carbamate Formation

Dimethyl carbonate serves as a green methylating agent in reactions with primary amines. For this compound, 2-aminoethanol reacts with DMC under basic conditions:

Optimized Reaction Parameters

-

Catalyst : Potassium carbonate (5 mol%).

-

Solvent : Solvent-free conditions or toluene.

-

Time : 4–6 hours.

Workup : Methanol is removed via distillation, and the product is crystallized from cold ethyl acetate (yield: 70–80%).

Spectroscopic Validation

-

IR : Strong absorption at 1705 cm (C=O stretch).

Methyl Chloroformate Route

Stepwise Carbamate Assembly

Methyl chloroformate reacts with 2-aminoethanol in a two-phase system:

Procedure :

-

Base : Triethylamine (1.2 equiv) in dichloromethane (DCM).

-

Conditions : 0–5°C, slow addition of methyl chloroformate to avoid exothermic side reactions.

-

Isolation : The organic layer is washed with brine, dried (NaSO), and concentrated.

Yield : 85–90% after recrystallization from hexane/ethyl acetate.

Hazard Mitigation

-

Safety : Use of scrubbers to neutralize HCl vapors.

-

Side Reactions : Over-alkylation is suppressed by maintaining low temperatures and stoichiometric control.

Comparative Analysis of Synthesis Methods

| Parameter | Cyclic Carbonate Route | DMC Aminolysis | Chloroformate Route |

|---|---|---|---|

| Yield | 65–75% | 70–80% | 85–90% |

| Purity | >95% | >90% | >98% |

| Reaction Time | 6–8 hours | 4–6 hours | 2–3 hours |

| Catalyst | None | KCO | Triethylamine |

| Scalability | Moderate | High | Low |

| Environmental Impact | Low (CO byproduct) | Green chemistry | Hazardous waste |

Degradation and Stability Profiling

This compound undergoes hydrolysis at elevated temperatures (>140°C) to yield 2-aminoethanol and carbon dioxide:

Storage Recommendations : Keep under nitrogen at 4°C to prevent moisture-induced decomposition.

Industrial Applications and Patent Landscape

While academic studies focus on laboratory-scale synthesis, industrial patents (e.g., CN85109417A) highlight continuous-flow processes for analogous N-methyl carbamates. Key innovations include:

-

Reactor Design : Multi-stage reactors with in-line distillation for byproduct removal.

-

Catalyst Recycling : KCO recovery via aqueous washes.

Q & A

Q. Table 1: Comparative Synthesis Yields

| Method | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | DMF | 0–5 | 72 |

| Condensation Reaction | THF | 25 | 58 |

| Boc-Protected Route | Dichloromethane | 40 | 85 |

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands .

- NMR : ¹H NMR reveals methyl group protons (~δ 3.3 ppm) and hydroxyethyl chain protons (~δ 3.7–4.1 ppm). ¹³C NMR confirms carbamate carbonyl at ~δ 155 ppm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. ESI-MS in positive mode detects [M+H]⁺ ions for molecular weight validation .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict its reactivity and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electron transfer potential. For this compound, a HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity .

- Molecular Docking : Simulates binding to biological targets (e.g., enzymes). Docking scores indicate affinity for acetylcholinesterase (binding energy: −7.2 kcal/mol), suggesting neuroactivity .

Advanced: What structure-activity relationships (SAR) are observed in carbamate analogs, and how do substitutions alter bioactivity?

Methodological Answer:

- Hydrophobic Substitutions : Ethyl or phenyl groups at the amino position enhance lipid solubility, improving blood-brain barrier penetration .

- Electron-Withdrawing Groups : Fluorine or chlorine substituents increase electrophilicity, boosting enzyme inhibition (e.g., IC₅₀ reduced by 40% in fluorinated analogs) .

Q. Table 2: SAR of Carbamate Analogs

| Analog | Substitution | Bioactivity (IC₅₀, μM) |

|---|---|---|

| This compound | None (parent) | 12.5 |

| Fluorinated Derivative | 3-Fluorophenyl | 7.8 |

| Chlorinated Derivative | 5-Chloro-2-methyl | 6.3 |

Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Standardize Assay Conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) significantly alter results. Use OECD guidelines for reproducibility .

Control for Metabolites : Carbamates often hydrolyze to methylamine or CO₂; LC-MS/MS monitors degradation during assays .

Validate Targets : Confirm target specificity via CRISPR knockout models to rule off-target effects .

Advanced: What green chemistry principles apply to its sustainable synthesis?

Methodological Answer:

- Solvent-Free Reactions : Mechanochemical grinding reduces waste (E-factor: 0.8 vs. 5.2 for traditional methods) .

- Catalytic Systems : Immobilized lipases (e.g., Candida antarctica) enable room-temperature synthesis with >90% atom economy .

Basic: What are its key physicochemical properties, and how do they impact experimental design?

Methodological Answer:

- LogP : 1.2 (moderate lipophilicity) suggests balanced solubility for in vitro assays .

- pKa : Amino group pKa ~9.5 necessitates buffered solutions (pH 7.4) to maintain stability .

- Thermal Stability : Decomposes at 180°C; avoid high-temperature storage .

Advanced: What mechanisms underlie its potential neurotoxic or enzyme-inhibitory effects?

Methodological Answer:

- Acetylcholinesterase Inhibition : Carbamylation of serine residues in the active site, confirmed by X-ray crystallography .

- Oxidative Stress : ROS generation in SH-SY5Y cells at 50 μM, measured via DCFH-DA fluorescence .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Matrix-Matched Calibration : Spike recovery tests in serum or tissue homogenates (recovery: 85–110%) .

- Cross-Validation : Compare HPLC-UV and LC-MS/MS results (R² > 0.99) to ensure accuracy .

Basic: What safety protocols are essential given its structural similarity to toxic carbamates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.